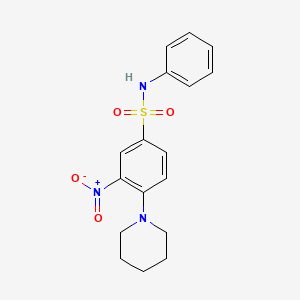
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide, also known as NPSB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that has a molecular weight of 365.44 g/mol. NPSB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.
作用機序
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide acts as a competitive inhibitor of CA, binding to the active site of the enzyme and preventing the hydration of carbon dioxide. This results in a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body. The inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to reduce intraocular pressure in glaucoma patients, suppress seizures in animal models of epilepsy, and inhibit tumor growth in vitro.
Biochemical and Physiological Effects:
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide results in a decrease in the production of bicarbonate ions, which can lead to acidosis. However, this effect is typically mild and reversible. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has also been shown to cross the blood-brain barrier and accumulate in the brain, where it can exert its anticonvulsant effects.
実験室実験の利点と制限
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has some limitations. It is a sulfonamide derivative, which can lead to potential toxicity and side effects. Additionally, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. One potential area of research is the development of more potent and selective CA inhibitors based on the structure of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. Another area of research is the investigation of the potential use of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide as a diagnostic tool for imaging tumors. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide in glaucoma, epilepsy, and cancer.
合成法
The synthesis of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-phenylpiperidine in the presence of a base. The reaction proceeds through the formation of a sulfonamide intermediate, which is then converted to 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. The yield of the synthesis is typically around 70%.
科学的研究の応用
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CA, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been investigated as a potential treatment for glaucoma, epilepsy, and cancer. It has also been studied for its potential use as a diagnostic tool for imaging tumors.
特性
IUPAC Name |
3-nitro-N-phenyl-4-piperidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-13-15(9-10-16(17)19-11-5-2-6-12-19)25(23,24)18-14-7-3-1-4-8-14/h1,3-4,7-10,13,18H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIUWQBTINHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
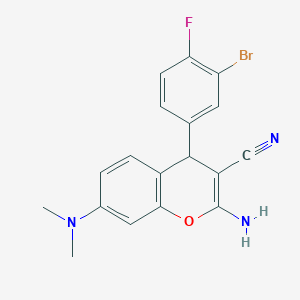
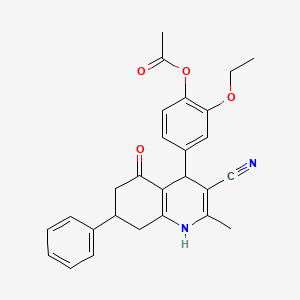
![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
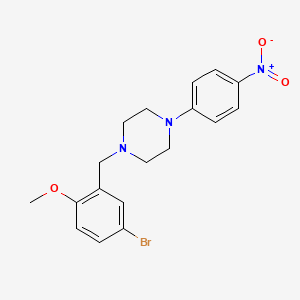
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)
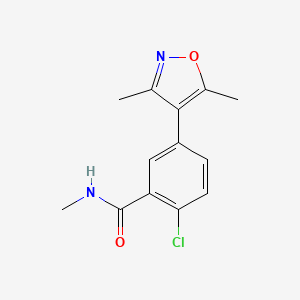
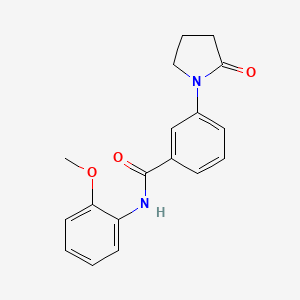
![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![1,3-dicyclohexyl-5-{[(3,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933221.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)